1-(2-Bromopyridin-3-YL)cyclopropanamine 1-(2-Bromopyridin-3-YL)cyclopropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16938893
InChI: InChI=1S/C8H9BrN2/c9-7-6(2-1-5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2
SMILES:
Molecular Formula: C8H9BrN2
Molecular Weight: 213.07 g/mol

1-(2-Bromopyridin-3-YL)cyclopropanamine

CAS No.:

Cat. No.: VC16938893

Molecular Formula: C8H9BrN2

Molecular Weight: 213.07 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromopyridin-3-YL)cyclopropanamine -

Specification

Molecular Formula C8H9BrN2
Molecular Weight 213.07 g/mol
IUPAC Name 1-(2-bromopyridin-3-yl)cyclopropan-1-amine
Standard InChI InChI=1S/C8H9BrN2/c9-7-6(2-1-5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2
Standard InChI Key ARPCKXKAOQDNLA-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=C(N=CC=C2)Br)N

Introduction

Structural and Chemical Properties of 1-(2-Bromopyridin-3-yl)cyclopropanamine

Molecular Architecture

The compound features a pyridine ring substituted with a bromine atom at the 2-position and a cyclopropanamine group at the 3-position. The molecular formula is hypothesized to be C₈H₉BrN₂, with a molecular weight of 213.07 g/mol, analogous to its 5-bromo isomer (CAS 944718-22-3) . The cyclopropane ring introduces significant strain, which impacts both chemical reactivity and conformational stability.

Physicochemical Characteristics

While experimental data for the 2-bromo isomer are unavailable, inferences from similar compounds suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amine and pyridine groups.

  • Melting Point: Estimated range: 120–140°C, based on cyclopropanamine derivatives .

  • Spectroscopic Data:

    • ¹H NMR: Expected signals include a triplet for cyclopropane protons (δ 0.6–1.0 ppm), aromatic protons (δ 7.5–8.5 ppm), and an amine proton (δ 1.5–2.5 ppm, broad).

    • IR: Stretching vibrations for N-H (3300 cm⁻¹), C-Br (600 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .

Synthetic Routes and Methodological Considerations

Cyclopropane Ring Formation

The synthesis of cyclopropanamine derivatives often employs rhodium-catalyzed C–C bond activation or Simmons–Smith cyclopropanation. For example, Wang et al. demonstrated rhodium-catalyzed borylation of cyclopropanes using pivalamide-protected amines, yielding structurally diverse products . Adapting this methodology, 1-(2-bromopyridin-3-yl)cyclopropanamine could be synthesized via:

  • Protection of Amine: Reacting cyclopropanamine with pivaloyl chloride to form N-pivaloylcyclopropanamine.

  • Cross-Coupling: Suzuki-Miyaura coupling of a bromopyridine boronic ester with the protected cyclopropanamine.

  • Deprotection: Acidic hydrolysis to remove the pivaloyl group .

Challenges in Isomer-Specific Synthesis

The 2-bromo isomer’s synthesis may face regioselectivity challenges due to the pyridine ring’s electronic properties. Directed ortho-metalation or transition-metal-catalyzed halogen exchange could improve bromine placement .

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
1-(5-Bromopyridin-2-yl)cyclopropanamineBromine at pyridine 5-positionAltered electronic distribution
N-(1-Methylcyclopropyl)pivalamidePivaloyl protection, methyl groupEnhanced stability, reduced polarity
1-PhenylcyclopropanaminePhenyl vs. bromopyridineDifferent π-π interaction potential

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